molecular formula C9H16O2 B3310187 Pent-1-en-3-yl isobutyrate CAS No. 945529-33-9

Pent-1-en-3-yl isobutyrate

Cat. No. B3310187
M. Wt: 156.22 g/mol
InChI Key: WKNMSTAGPNHPGW-UHFFFAOYSA-N
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Description

Pent-1-en-3-yl isobutyrate, also known as 2-methylpropanoic acid pent-1-en-3-yl ester, is a compound with the molecular formula C9H16O2 . It is a flavoring agent and appears as a colorless to pale yellow clear liquid .


Chemical Reactions Analysis

The reaction between pent-3-en-2-yl radicals and oxygen molecules has been studied extensively . At low temperatures, the reaction proceeds by barrierless recombination reactions to form peroxyl adducts . At temperatures above 500 K, single-exponential decays were observed, although the reaction is much slower than at low temperatures .


Physical And Chemical Properties Analysis

Pent-1-en-3-yl isobutyrate is a colorless to pale yellow clear liquid . It has a boiling point of 181.39 °C at 760.00 mm Hg . Its vapor pressure is 0.854000 mmHg at 25.00 °C . It is soluble in alcohol and water (181.7 mg/L at 25 °C) but insoluble in water .

Safety And Hazards

Pent-1-en-3-yl isobutyrate is classified as a flammable liquid and vapor . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It is recommended to store it in a well-ventilated place and keep it cool .

Future Directions

The future directions for the study of Pent-1-en-3-yl isobutyrate could involve more detailed investigations into its synthesis, molecular structure, and chemical reactions. Additionally, further studies could explore its potential applications in various industries, given its properties as a flavoring agent .

properties

IUPAC Name

pent-1-en-3-yl 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-5-8(6-2)11-9(10)7(3)4/h5,7-8H,1,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNMSTAGPNHPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=C)OC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10668251
Record name Pent-1-en-3-yl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pent-1-en-3-yl isobutyrate

CAS RN

945529-33-9
Record name Pent-1-en-3-yl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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